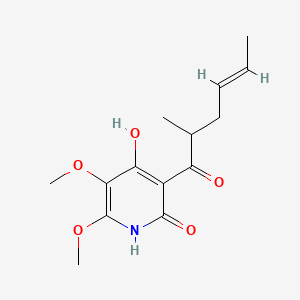
Harzianopyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harzianopyridone is a marine natural product derived from the fungus Trichoderma harzianum. It is known for its antifungal properties and has been identified as a potent inhibitor of mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Harzianopyridone is primarily obtained from the fermentation of Trichoderma harzianum. The biosynthesis involves the incorporation of labeled acetic acid and methionine, which are traced using nuclear magnetic resonance methods . The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability to enhance the production of secondary metabolites by the fungus .
Chemical Reactions Analysis
Harzianopyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Harzianopyridone has a wide range of scientific research applications:
Medicine: It has shown potential as an antiviral agent, particularly against the Zika virus, by inhibiting RNA-dependent RNA polymerase. Additionally, its antifungal and antibacterial properties make it a candidate for developing new antimicrobial drugs.
Mechanism of Action
Harzianopyridone exerts its effects by inhibiting mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in susceptible organisms. In the case of its antiviral activity, this compound binds directly to the RNA-dependent RNA polymerase of the Zika virus, suppressing its polymerase activity and inhibiting viral replication .
Comparison with Similar Compounds
Harzianopyridone is unique due to its dual role as an antifungal and antiviral agent. Similar compounds include:
Harziandione: A diterpene isolated from Trichoderma harzianum, which lacks antifungal activity but has structural similarities to this compound.
Trichodermin: Another secondary metabolite from Trichoderma species, known for its antifungal properties but with a different mechanism of action.
This compound stands out due to its potent inhibition of mitochondrial complex II and its broad-spectrum biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+ |
InChI Key |
FPYAYFJAGDIMEX-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















